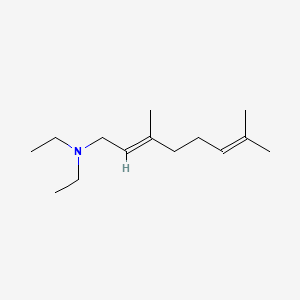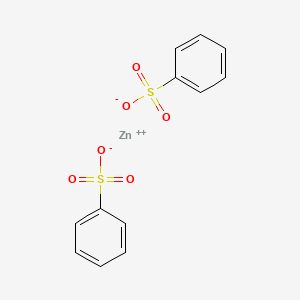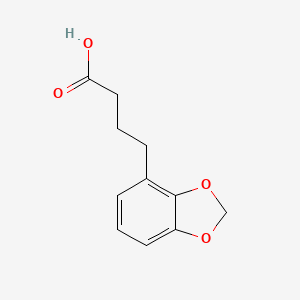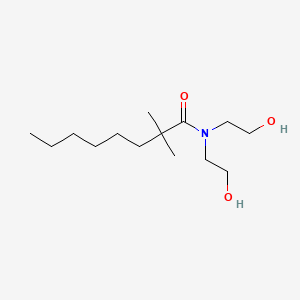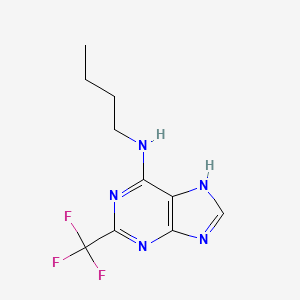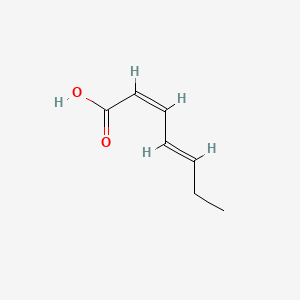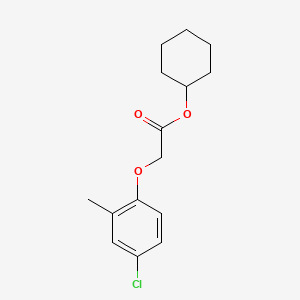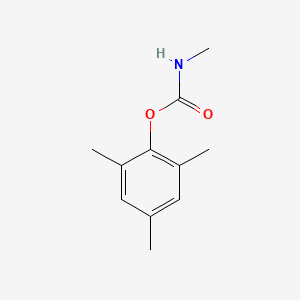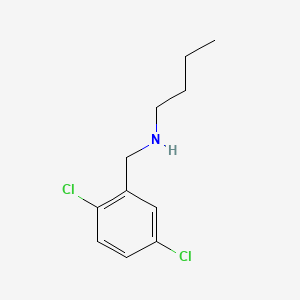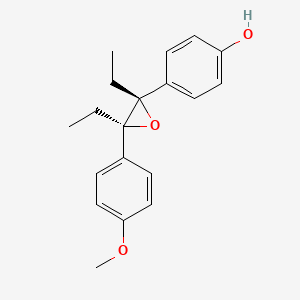
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is an organic compound with the molecular formula C19H22O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenol group, with additional ethyl and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene precursor. Common reagents for this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an appropriate electrophile.
Introduction of Substituents: The ethyl and methoxy groups can be introduced through alkylation reactions using reagents such as ethyl iodide and methoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted phenols
Applications De Recherche Scientifique
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving epoxides and phenols.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins.
Phenol Group: The phenol group can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Diethyl-3-(4-hydroxyphenyl)oxiranyl)phenol: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2,3-Diethyl-3-(4-methylphenyl)oxiranyl)phenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is unique due to the presence of both an oxirane ring and a methoxy-substituted phenol group
Propriétés
Numéro CAS |
171335-71-0 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[(2S,3S)-2,3-diethyl-3-(4-methoxyphenyl)oxiran-2-yl]phenol |
InChI |
InChI=1S/C19H22O3/c1-4-18(14-6-10-16(20)11-7-14)19(5-2,22-18)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/t18-,19-/m0/s1 |
Clé InChI |
IXYPLJFSZKPUDZ-OALUTQOASA-N |
SMILES isomérique |
CC[C@@]1([C@](O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
SMILES canonique |
CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



